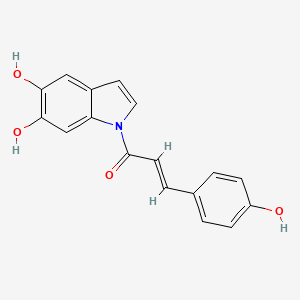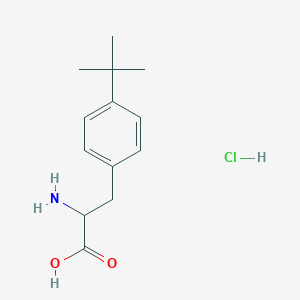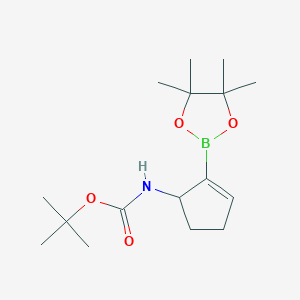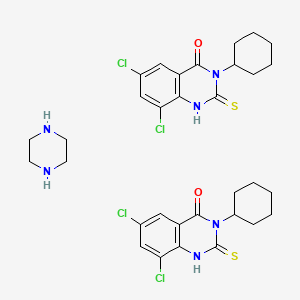
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and an acetamide group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. For instance, reacting hydrazine hydrate with 1,3-diketones under reflux conditions can yield the desired pyridazine derivative.
Acylation: The pyridazine derivative is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.
N-Butylation: Finally, the compound is N-butylated using butyl bromide or butyl chloride in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(6-oxo-1,6-dihydropyrimidin-3-yl)acetamide: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
N-Butyl-N-(6-oxo-1,6-dihydro-2H-pyran-3-yl)acetamide: Contains a pyran ring instead of a pyridazine ring.
Uniqueness
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
| 88259-88-5 | |
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-butyl-N-(6-oxo-1H-pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C10H15N3O2/c1-3-4-7-13(8(2)14)9-5-6-10(15)12-11-9/h5-6H,3-4,7H2,1-2H3,(H,12,15) |
InChI Key |
SXRSBPIDUPHAQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NNC(=O)C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/no-structure.png)
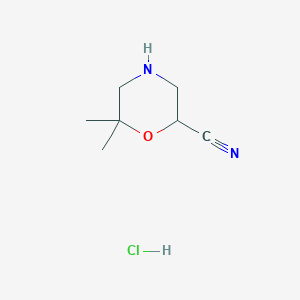

![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)

